Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Catalog No.
S1902639
CAS No.
75829-66-2
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

CAS Number

75829-66-2

Product Name

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1

InChI Key

VEVONSHXUHYXKX-HIQCEYAYSA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Potential Enzyme Inhibitor

The cyclic benzylidene group in PhBnG bears some resemblance to the structure of certain carbohydrates. This feature allows PhBnG to potentially act as an inhibitor for enzymes that break down carbohydrates. Researchers investigate whether PhBnG can inhibit glycosidases, a class of enzymes that cleave glycosidic bonds in carbohydrates []. Inhibiting specific glycosidases could be useful for studying carbohydrate metabolism or developing new drugs to treat diseases like diabetes.

Substrate Analog for Glycosyltransferases

Glycosyltransferases are enzymes that transfer sugar molecules like glucose between molecules. PhBnG's resemblance to glucose could make it a substrate analog for these enzymes. Studying how glycosyltransferases interact with PhBnG can provide insights into the enzyme's mechanism and function. This knowledge could be useful in developing drugs that target glycosylation pathways in various diseases [].

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a glycoside compound characterized by its specific structural features, including a phenyl group and a benzylidene acetal protecting the 4 and 6 hydroxyl groups of β-D-glucopyranoside. Its molecular formula is C₁₉H₂₀O₆, and it possesses unique physical and chemical properties that make it significant in various applications, particularly in organic synthesis and biochemical research .

Currently, there is no published information on the specific mechanism of action of PhBnGlu. However, its potential applications lie in proteomics research, suggesting it might interact with proteins through its sugar moiety. The benzylidene group might serve as a protecting or directing group during these interactions [].

, primarily involving glycosylation. It acts as a glycosyl donor, with the potential to yield α- and β-glucosides upon reaction with alcohols. The selectivity of these reactions can be influenced by the steric and electronic properties of the substituents on the glucopyranoside ring . Additionally, it can undergo transformations such as hydrolysis under acidic or basic conditions, leading to the release of β-D-glucopyranose.

This compound exhibits notable biological activities, including antibacterial and antifungal properties. It has been studied for its potential effects on various biological systems, making it a candidate for further pharmacological investigations. Some studies suggest that derivatives of phenyl 4,6-O-benzylidene-β-D-glucopyranoside may enhance the bioavailability of other therapeutic agents or act as adjuvants in drug formulations .

The synthesis of phenyl 4,6-O-benzylidene-β-D-glucopyranoside typically involves the following methods:

  • Glycosylation Reactions: Utilizing phenolic compounds and appropriate glycosyl donors under controlled conditions to achieve selective formation of the glycoside.
  • Protective Group Strategies: Employing benzylidene protection to stabilize the hydroxyl groups during subsequent reactions.
  • Tandem Reactions: Recent advancements include metal-free methods that allow for more environmentally friendly synthesis routes .

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside finds applications in various fields:

  • Organic Synthesis: As a building block in the synthesis of more complex carbohydrates and glycosides.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against microbial infections.
  • Biochemical Research: Used as a reagent in enzymatic studies or as a substrate for glycosylation reactions.

Studies on the interactions of phenyl 4,6-O-benzylidene-β-D-glucopyranoside with other biomolecules have revealed its ability to modulate enzymatic activities. For instance, it has been shown to influence glycosyltransferase activity, which is crucial for carbohydrate metabolism . Furthermore, its interactions with proteins and other macromolecules are being explored to understand its biological mechanisms better.

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
4,6-O-Benzylidene-α-D-glucopyranosideα-anomeric configurationDifferent anomeric selectivity in glycosylation
Phenyl 4-O-benzylidene-β-D-glucopyranosideOnly one benzylidene protectionSimplified structure may lead to different reactivity
Phenyl 1-thio-β-D-glucopyranosideContains a thioether instead of an etherEnhanced reactivity due to sulfur atom presence

The uniqueness of phenyl 4,6-O-benzylidene-β-D-glucopyranoside lies in its specific anomeric configuration and dual protection strategy that allows for selective reactions not easily achievable with other compounds.

XLogP3

1.7

Dates

Modify: 2024-04-14

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